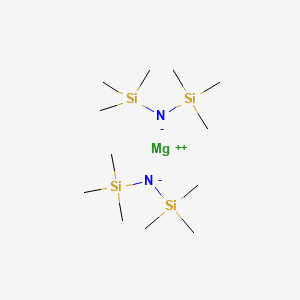

Magnesium bis(hexamethyldisilazide)

Description

The exact mass of the compound Magnesium bis(hexamethyldisilazide) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Magnesium bis(hexamethyldisilazide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium bis(hexamethyldisilazide) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H18NSi2.Mg/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPTZCBYSQFOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36MgN2Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580537 | |

| Record name | Magnesium bis[trimethyl-N-(trimethylsilyl)silanaminide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857367-60-3 | |

| Record name | Magnesium bis[trimethyl-N-(trimethylsilyl)silanaminide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium bis(hexamethyldisilazide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Magnesium Bis(hexamethyldisilazide) via Grignard Reagents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium bis(hexamethyldisilazide), commonly abbreviated as Mg(HMDS)₂, stands as a formidable reagent in modern synthetic chemistry. Characterized by its potent basicity, minimal nucleophilicity, and significant steric bulk, it offers unique reactivity profiles essential for numerous transformations. This technical guide provides an in-depth exploration of its synthesis, focusing on the versatile and widely applicable route involving the deprotonation of hexamethyldisilazane using Grignard reagents. We will delve into the mechanistic rationale behind experimental choices, present a detailed, field-proven protocol for an in-situ synthesis, and discuss the broader applications and critical safety considerations of this powerful organometallic base.

Introduction: The Strategic Value of Mg(HMDS)₂

In the landscape of non-nucleophilic bases, Mg(HMDS)₂ occupies a prominent position. Its utility is derived from the synergy between the Lewis acidic magnesium center and the two bulky hexamethyldisilazide ligands.[1] This structure imparts high solubility in common organic solvents and sterically directs its reactivity, favoring proton abstraction over nucleophilic attack.[1]

Consequently, Mg(HMDS)₂ is not merely a reagent but a strategic tool, enabling challenging chemical transformations. It serves as a crucial precursor for a diverse array of organometallic complexes, acts as a highly effective initiator for polymerization processes like that of rac-lactide, and functions as a precatalyst in important organic reactions such as guanylations and hydrogenations.[1][2][3] Understanding its synthesis is fundamental to harnessing its full potential. While methods like salt metathesis from magnesium halides and alkali metal amides are established, the use of organomagnesium reagents offers a distinct and often more direct pathway.[1][4]

The Grignard Approach: Rationale and Mechanistic Insight

The synthesis of Mg(HMDS)₂ via Grignard reagents hinges on a fundamental acid-base reaction: the deprotonation of the weakly acidic N-H bond of hexamethyldisilazane (HMDS) by a strongly basic organomagnesium species.

General Reaction: 2 R-Mg-X + 2 HN(SiMe₃)₂ → Mg[N(SiMe₃)₂]₂ + MgX₂ + 2 R-H

The causality behind the selection of reagents and conditions is paramount for a successful synthesis.

-

Choice of Organomagnesium Reagent : While standard Grignard reagents (alkylmagnesium halides, R-MgX) are effective, their use can lead to the formation of heteroleptic "Hauser bases" of the type (HMDS)MgX.[5][6] A more direct route to the homoleptic product, Mg(HMDS)₂, involves using dialkylmagnesium compounds, such as dibutylmagnesium (Bu₂Mg).[1][4] This approach circumvents the incorporation of halides into the final product complex.

-

Solvent Environment : The choice of solvent is critical and dictates both the feasibility of the reaction and the nature of the product. Ethereal solvents, particularly tetrahydrofuran (THF), are essential for the formation and stabilization of the Grignard reagent itself through coordination to the magnesium center.[7] However, to obtain the unsolvated, "free" Mg(HMDS)₂, the reaction is preferably performed in non-coordinating solvents like toluene or hexane, which prevents the formation of stable solvent adducts.[1][4]

-

In-Situ Grignard Metalation Method (iGMM) : A significant advancement in the synthesis of alkaline earth metal amides is the one-pot iGMM procedure.[5] This method involves the reaction of magnesium metal with an organic halide in the direct presence of hexamethyldisilazane.[5][6] This avoids the need to pre-form and isolate the Grignard reagent, streamlining the entire process. The reaction proceeds smoothly at room temperature, generating the magnesium amide complex alongside magnesium halide salts, often existing in a Schlenk equilibrium.[6][8]

Visualization of the In-Situ Synthesis Workflow

The following diagram illustrates the logical flow of the in-situ Grignard metalation method (iGMM), from readily available starting materials to the resulting equilibrium mixture containing the desired magnesium bis(hexamethyldisilazide).

Caption: Workflow for the in-situ synthesis of Mg(HMDS)₂.

Detailed Experimental Protocol: In-Situ Grignard Metalation

This protocol describes a reliable, one-pot synthesis of a THF solution of magnesium bis(hexamethyldisilazide) and its associated salts. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

4.1 Materials and Equipment

-

Magnesium turnings

-

Bromoethane (EtBr)

-

Hexamethyldisilazane (HMDS), freshly distilled

-

Tetrahydrofuran (THF), anhydrous

-

Three-neck round-bottom flask or Schlenk flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel or syringe pump

-

Inert gas supply (Argon or Nitrogen) with bubbler

4.2 Step-by-Step Procedure

-

Apparatus Setup : Assemble the reaction flask, equipped with a magnetic stir bar and reflux condenser, under a positive pressure of inert gas. Ensure all glassware is rigorously dried beforehand.

-

Charging the Flask : To the flask, add magnesium turnings (1.0 equivalent). Suspend the turnings in anhydrous THF.

-

Addition of Amine : Add hexamethyldisilazane (1.0 equivalent) to the magnesium suspension via syringe. Begin vigorous stirring.

-

Initiation and Reaction : Slowly add bromoethane (1.1 equivalents) dropwise to the stirred suspension at room temperature. The reaction is often initiated by gentle warming or the addition of a small iodine crystal if necessary. An exothermic reaction should commence, indicated by the evolution of ethane gas and potentially a gentle reflux of the THF solvent.[6]

-

Reaction Completion : After the addition of bromoethane is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure complete conversion. The reaction progress can be monitored by observing the consumption of magnesium metal.

-

Product Solution : The resulting mixture is a solution containing the Hauser base (HMDS)MgBr in equilibrium with Mg(HMDS)₂ and MgBr₂.[6] This solution is often used directly for subsequent reactions without purification. For applications requiring the pure, halide-free Mg(HMDS)₂, an alternative synthesis using a dialkylmagnesium reagent is recommended.

Product Characteristics and Safety

A summary of the key properties and hazards of the final product, Magnesium bis(hexamethyldisilazide), is provided below.

| Property | Value |

| Molecular Formula | C₁₂H₃₆MgN₂Si₄[9] |

| Molecular Weight | 345.07 g/mol [1][9] |

| CAS Number | 857367-60-3[1] |

| Appearance | White to off-white solid |

| Melting Point | 121–124 °C[2] |

| GHS Hazard Codes | H314: Causes severe skin burns and eye damage[9] |

| GHS Pictograms | Corrosion |

Critical Safety and Handling:

-

Extreme Moisture Sensitivity : Mg(HMDS)₂ reacts violently with water and atmospheric moisture. All handling must be performed under a strictly inert atmosphere.

-

Corrosivity : The compound is highly corrosive and can cause severe chemical burns to skin and eyes.[9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection (eyeshields and face shield), is mandatory.

-

Reactivity : Grignard reagents are strong bases and can react vigorously with protic solvents (water, alcohols) and acidic functional groups.[7] The synthesis itself generates flammable ethane gas and can be exothermic.

Conclusion

The synthesis of magnesium bis(hexamethyldisilazide) from Grignard reagents, particularly via the efficient in-situ metalation method, provides a direct and scalable route to this indispensable chemical tool. A thorough understanding of the underlying principles—the choice of organomagnesium precursor, the critical role of the solvent, and the resulting product equilibria—is essential for its successful preparation and application. By adhering to rigorous anhydrous and inert atmosphere techniques, researchers can reliably access this powerful base, unlocking a vast potential in catalysis, polymerization, and advanced organometallic synthesis.

References

-

Stephan, M., et al. (2018). Straightforward One-Pot Syntheses of Silylamides of Magnesium and Calcium via an In Situ Grignard Metalation Method. Synthesis, 51(03), 633-640. Retrieved from [Link]

-

Magnesium bis(hexamethyldisila | 692352-5g | SIGMA-ALDRICH | SLS. (n.d.). SLS - Lab Supplies. Retrieved from [Link]

-

Metal bis(trimethylsilyl)amides. (n.d.). In Wikipedia. Retrieved from [Link]

-

Westerhausen, M., et al. (2016). In Situ Grignard Metalation Method for the Synthesis of Hauser Bases. ChemistryOpen, 5(5), 459-465. Retrieved from [Link]

-

Magnesium bis(hexamethyldisilazide). (n.d.). PubChem. Retrieved from [Link]

-

Sun, X., et al. (2015). The unexpected discovery of the Mg(HMDS)2/MgCl2 complex as a magnesium electrolyte for rechargeable magnesium batteries. Journal of Materials Chemistry A, 3(11), 5849-5854. Retrieved from [Link]

-

Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Magnesium bis(hexamethyldisilazide) | 857367-60-3 | Benchchem [benchchem.com]

- 2. Magnesium bis(hexamethyldisilazide) (857367-60-3) for sale [vulcanchem.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. Metal bis(trimethylsilyl)amides - Wikipedia [en.wikipedia.org]

- 5. thieme-connect.de [thieme-connect.de]

- 6. In Situ Grignard Metalation Method for the Synthesis of Hauser Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The unexpected discovery of the Mg(HMDS)2/MgCl2 complex as a magnesium electrolyte for rechargeable magnesium batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 9. Magnesium bis(hexamethyldisilazide) | C12H36MgN2Si4 | CID 15977765 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Mg(HMDS)₂ CAS number and molecular weight"

An In-depth Technical Guide to Magnesium Bis(hexamethyldisilazide) — Mg(HMDS)₂

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Magnesium bis(hexamethyldisilazide), commonly abbreviated as Mg(HMDS)₂, a versatile and powerful reagent in modern chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond basic data to explain the causality behind its synthesis, the nuances of its reactivity, and its application in cutting-edge research.

Core Characteristics and Physicochemical Properties

Mg(HMDS)₂ is an organometallic compound valued for its properties as a strong, non-nucleophilic base. The steric bulk imparted by the two hexamethyldisilazide [N(Si(CH₃)₃)₂]⁻ ligands makes the magnesium center highly accessible for coordination while modulating its reactivity and enhancing its solubility in nonpolar organic solvents.[1][2] These features distinguish it from more common bases and have established its role as a key precursor and catalyst in a variety of chemical transformations.

Table 1: Key Identifiers and Properties of Mg(HMDS)₂

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 857367-60-3 | [3][4] |

| Molecular Weight | 345.07 g/mol | [1][3][4][5] |

| Molecular Formula | C₁₂H₃₆MgN₂Si₄ | [3][4] |

| Appearance | White to yellow powder or crystals | [3] |

| Melting Point | 121-124 °C | [3][4] |

| Solubility | Reacts violently with water; Soluble in ethers (e.g., THF) and non-polar organic solvents (e.g., toluene, benzene) | [2][3] |

| IUPAC Name | magnesium;bis(trimethylsilyl)azanide |[3][5] |

Synthesis: Pathways and Mechanistic Rationale

The synthesis of high-purity Mg(HMDS)₂ is critical for its successful application, as impurities can significantly alter its reactivity. Several established methods exist, each with specific advantages depending on the desired scale and purity.

Deprotonation with Organomagnesium Reagents

The most direct and common laboratory-scale synthesis involves the deprotonation of hexamethyldisilazane (HN(SiMe₃)₂) using a suitable organomagnesium precursor.

-

Reaction: MgR₂ + 2 HN(SiMe₃)₂ → Mg[N(SiMe₃)₂]₂ + 2 RH

Dibutylmagnesium (MgBu₂) is an excellent choice for this reaction because it is commercially available and the resulting butane byproduct is volatile and easily removed under vacuum.[2] This pathway avoids the introduction of halide impurities, which can be problematic in sensitive catalytic systems.

Expert Insight: The choice of an alkylmagnesium reagent over a Grignard reagent (RMgX) is deliberate. Using a Grignard reagent can lead to the formation of heteroleptic "Hauser base" intermediates like (HMDS)MgX, which exist in equilibrium with the desired homoleptic Mg(HMDS)₂ and MgX₂.[6] While useful in their own right, this complicates the isolation of pure Mg(HMDS)₂.

Salt Metathesis

A general method for preparing metal amides, salt metathesis involves the reaction of a magnesium halide with an alkali metal salt of hexamethyldisilazane.[2]

-

Reaction: MgCl₂ + 2 LiN(SiMe₃)₂ → Mg[N(SiMe₃)₂]₂ + 2 LiCl(s)

Causality Behind Experimental Choice: This reaction is driven by the precipitation of the alkali metal salt (e.g., LiCl or NaCl) from the nonpolar reaction solvent (typically toluene or hexane). The insolubility of the salt byproduct shifts the equilibrium towards the products, allowing for purification by simple filtration. However, trace alkali metal contamination can sometimes occur.[2]

Detailed Experimental Protocol: Synthesis via Deprotonation

This protocol describes the synthesis of Mg(HMDS)₂ from dibutylmagnesium under an inert atmosphere.

Prerequisites: All glassware must be oven-dried and cooled under vacuum. All solvents must be anhydrous. All manipulations must be performed using Schlenk line or glovebox techniques.

-

Setup: In a glovebox, equip a 250 mL Schlenk flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Add 100 mL of anhydrous toluene to the flask. To this, add 20.2 mL (1.6 M in heptane, 32.3 mmol) of hexamethyldisilazane.

-

Reaction: While stirring, slowly add 30 mL (1.0 M in heptane, 30 mmol) of dibutylmagnesium solution via syringe over 15 minutes. The addition is exothermic and may cause gentle bubbling as butane gas evolves.

-

Completion: After the addition is complete, heat the reaction mixture to 80°C for 2 hours to ensure the reaction goes to completion.

-

Isolation: Allow the mixture to cool to room temperature. Remove the solvent and volatile byproducts under high vacuum. The product, Mg(HMDS)₂, will be isolated as a white or off-white solid.

-

Verification: The purity of the product can be confirmed by ¹H NMR spectroscopy in C₆D₆, which should show a single sharp singlet for the Si(CH₃)₃ protons.

Applications in Modern Chemistry

The unique combination of a Lewis acidic magnesium center and bulky, basic amide ligands makes Mg(HMDS)₂ a highly versatile tool.[1]

Catalyst for Ring-Opening Polymerization

Mg(HMDS)₂ is an efficient initiator for the ring-opening polymerization (ROP) of cyclic esters, most notably rac-lactide, to produce polylactide (PLA), a biodegradable and biocompatible polymer.[7]

Mechanism Insight: The reaction is initiated by the nucleophilic attack of one of the amide ligands on the carbonyl carbon of the lactide monomer. This opens the ring and creates a magnesium alkoxide, which then serves as the propagating species for polymerization. The bulky nature of the ancillary HMDS ligand helps to control the stereoselectivity of the polymerization.

Precursor for Catalytic Systems

Mg(HMDS)₂ is a valuable precursor for synthesizing more complex catalytic species.

-

Guanylation Reactions: In combination with N-heterocyclic carbenes (NHCs), it forms potent catalysts for the addition of amines to carbodiimides, a key transformation in synthesizing substituted guanidines.[1][8]

-

Transfer Hydrogenation: When activated by alkali metals, Mg(HMDS)₂ can catalyze the transfer hydrogenation of alkenes, using reagents like cyclohexadiene as a hydride source.[7][9]

Advanced Electrolytes for Magnesium Batteries

In materials science, Mg(HMDS)₂ has emerged as a critical component in the development of next-generation rechargeable magnesium batteries. When combined with magnesium chloride (MgCl₂) in THF, it forms a highly soluble and electrochemically stable complex (Mg(HMDS)₂–4MgCl₂) that allows for reversible magnesium deposition and stripping with high efficiency.[7][10] This discovery represents a significant step towards creating safer, aluminum-free, non-Grignard electrolytes for high-energy-density batteries.[10]

Caption: Catalytic cycle for guanylation using an NHC-activated Mg(HMDS)₂ complex.

Safety, Handling, and Storage

The high reactivity of Mg(HMDS)₂ necessitates strict safety protocols. As a Senior Application Scientist, I cannot overstate the importance of rigorous adherence to these guidelines to prevent accidents.

Hazard Profile:

-

Water Reactive: Reacts violently with water and moisture to release flammable hexamethyldisilazane and magnesium hydroxide.[3] The parent amine, HMDS, is also flammable and an irritant.[11]

-

Flammable Solid: Poses a fire risk, especially as a fine dust.[4][5]

Mandatory Handling Procedures:

-

Inert Atmosphere: All manipulations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) inside a glovebox or using a Schlenk line.[12]

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles over safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile gloves may offer splash protection, but heavier gloves should be considered for extensive handling).[13]

-

Ignition Source Control: Keep away from all sources of ignition, including heat, sparks, and open flames. Use non-sparking tools for transfers.[12][13]

-

Spill Management: In case of a spill, do not use water. Smother the spill with a Class D fire extinguisher powder, dry sand, or sodium carbonate.

Storage: Store Mg(HMDS)₂ in a tightly sealed, properly labeled container within a secondary container.[14] The storage area must be a cool, dry, well-ventilated location, segregated from acids, oxidizing agents, and any source of moisture.[12][14]

References

-

Magnesium Bis(hexamethyldisilazide). AMERICAN ELEMENTS. [Link]

-

Straightforward One-Pot Syntheses of Silylamides of Magnesium and Calcium via an In Situ Grignard Metalation Method. Thieme Chemistry. [Link]

-

Metal bis(trimethylsilyl)amides. Wikipedia. [Link]

-

Magnesium bis(hexamethyldisilazide) | C12H36MgN2Si4 | CID 15977765. PubChem. [Link]

-

Synthesis of Mg(HMDS)Br using a straightforward in situ Grignard metalation method (iGMM). ResearchGate. [Link]

-

Magnesium bis(hexamethyldisila | 692352-5g | SIGMA-ALDRICH | SLS. SLS - Lab Supplies. [Link]

-

The unexpected discovery of the Mg(HMDS)2/MgCl2 complex as a magnesium electrolyte for rechargeable magnesium batteries. Journal of Materials Chemistry A (RSC Publishing). [Link]

-

Straightforward Synthesis of Rubidium Bis(trimethylsilyl)amide and Complexes of the Alkali Metal Bis(trimethylsilyl)amides with Weakly Coordinating 2,2,5,5 Tetramethyltetrahydrofuran. ResearchGate. [Link]

-

Application of Bis(amido)alkyl Magnesiates toward the Synthesis of Molecular Rubidium and Cesium Hydrido-magnesiates. PMC - NIH. [Link]

-

Magnesium. ESPI Metals. [Link]

-

Standard Operating Procedure - Saint Mary's University. Saint Mary's University. [Link]

-

The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. MDPI. [Link]

-

What safety measures are essential for handling Magnesium Turnings, Granules, and Powders? Pentaphos. [Link]

Sources

- 1. Magnesium bis(hexamethyldisilazide) | 857367-60-3 | Benchchem [benchchem.com]

- 2. Metal bis(trimethylsilyl)amides - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. echemi.com [echemi.com]

- 5. Magnesium bis(hexamethyldisilazide) | C12H36MgN2Si4 | CID 15977765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Magnesium bis(hexamethyldisilazide) (857367-60-3) for sale [vulcanchem.com]

- 8. scientificlabs.com [scientificlabs.com]

- 9. Application of Bis(amido)alkyl Magnesiates toward the Synthesis of Molecular Rubidium and Cesium Hydrido-magnesiates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The unexpected discovery of the Mg(HMDS)2/MgCl2 complex as a magnesium electrolyte for rechargeable magnesium batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. pentaphos.com [pentaphos.com]

- 14. Magnesium - ESPI Metals [espimetals.com]

A Comprehensive Technical Guide to Magnesium bis(hexamethyldisilazide): Properties and Synthetic Applications

This guide provides an in-depth exploration of the physical and chemical properties of Magnesium bis(hexamethyldisilazide), a pivotal reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core characteristics, its versatile reactivity, and practical handling protocols, underpinned by a foundation of scientific rigor and field-proven insights.

Core Molecular and Physical Characteristics

Magnesium bis(hexamethyldisilazide), often abbreviated as Mg(HMDS)₂, is an organometallic compound featuring a central magnesium atom coordinated to two bulky hexamethyldisilazide ligands.[1] This unique structure imparts a combination of strong basicity and significant steric hindrance, defining its chemical behavior.

Structural and General Properties

The compound's molecular formula is C₁₂H₃₆MgN₂Si₄, with a molecular weight of approximately 345.07 g/mol .[2][3] It typically appears as a white to yellow powder or crystalline solid.[3] The bulky trimethylsilyl groups on the nitrogen atoms are crucial to its chemical personality, rendering the nitrogen lone pair sterically inaccessible for nucleophilic attack while preserving its potent proton abstraction capability.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₃₆MgN₂Si₄ | [1][2] |

| Molecular Weight | 345.07 g/mol | [1][2][3] |

| Appearance | White to yellow powder or crystals | [3] |

| Melting Point | 121–124 °C | [1] |

| CAS Number | 857367-60-3 | [1][5] |

Solubility and Handling

Magnesium bis(hexamethyldisilazide) exhibits good solubility in a range of organic solvents, a property enhanced by its bulky ligands.[4] However, it is highly sensitive to air and moisture, reacting violently with water.[3][5] Therefore, all manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and appropriate Schlenk line or glovebox techniques.[5][6]

Synthesis of Magnesium bis(hexamethyldisilazide)

The preparation of high-purity Magnesium bis(hexamethyldisilazide) is critical for its successful application. Several synthetic routes have been established, with salt metathesis being a common and effective method.

Salt Metathesis Protocol

This approach involves the reaction of a magnesium halide, such as magnesium chloride (MgCl₂), with an alkali metal salt of hexamethyldisilazane, like lithium bis(hexamethyldisilazide) (LiHMDS) or potassium bis(hexamethyldisilazide) (KHMDS).[4] The reaction is driven by the precipitation of the thermodynamically stable alkali metal halide.[4]

Caption: Synthetic workflow for Magnesium bis(hexamethyldisilazide) via salt metathesis.

Step-by-Step Protocol:

-

Inert Atmosphere: Assemble and dry all glassware under vacuum or in an oven. Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen).

-

Solvent: Use a rigorously dried, non-coordinating solvent such as toluene or heptane to minimize the formation of solvent adducts.[4]

-

Reaction: Slowly add a solution of lithium bis(hexamethyldisilazide) to a stirred suspension of anhydrous magnesium chloride in the chosen solvent at room temperature.

-

Stirring: Allow the reaction mixture to stir for several hours to ensure complete reaction.

-

Filtration: Remove the precipitated lithium chloride by filtration under inert atmosphere.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting solid by recrystallization from a non-polar solvent like heptane.[4]

Chemical Reactivity and Applications

The unique combination of high basicity and steric hindrance makes Magnesium bis(hexamethyldisilazide) a highly valuable reagent in organic synthesis.

Non-Nucleophilic Base

The primary role of Mg(HMDS)₂ is as a strong, non-nucleophilic base.[4] The bulky trimethylsilyl groups effectively shield the nitrogen atoms, preventing them from acting as nucleophiles while maintaining their ability to abstract protons.[4] This characteristic is particularly advantageous in reactions where competing nucleophilic addition to electrophilic centers is a concern.

A key application is the enolization of ketones.[4] For instance, the reaction with propiophenone in toluene at ambient temperatures yields a mixture of (E)- and (Z)-magnesium enolates.[4]

Catalyst and Precursor in Polymerization and Organic Transformations

Magnesium bis(hexamethyldisilazide) serves as a potent catalyst and precatalyst in various organic transformations.

-

Ring-Opening Polymerization: It is an effective catalyst for the ring-opening polymerization of rac-lactide to produce polylactide (PLA), a biodegradable polymer.[1] This process can occur at ambient temperatures, offering a more energy-efficient alternative to traditional tin-based catalysts.[1]

-

Guanylation Reactions: It acts as a precursor for catalysts used in guanylation reactions, specifically the addition of amines to carbodiimides.[4]

-

Dehydrocoupling: Mg(HMDS)₂ can serve as a precatalyst for the cross-dehydrocoupling of Si-H and N-H bonds to form silyl-amines.[4]

Caption: Applications of Magnesium bis(hexamethyldisilazide) in organic synthesis.

Precursor to Other Organometallic Complexes

The lability of the Mg-N bond in Magnesium bis(hexamethyldisilazide) makes it a valuable precursor for the synthesis of a wide range of other organometallic complexes through ligand exchange reactions.[4] This includes the preparation of various magnesium bis(amidinate) and bis(guanidinate) complexes.[4]

Safety and Handling Precautions

Magnesium bis(hexamethyldisilazide) is a hazardous chemical that requires careful handling.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[5] It reacts violently with water.[3][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5]

-

Handling: All manipulations should be performed in a well-ventilated fume hood or glovebox under an inert atmosphere.[5][6] Keep the workplace dry and avoid contact with water.[5]

-

Storage: Store in a tightly closed container in a dry, well-ventilated area, away from moisture and incompatible materials.[5][7] The container should be kept under an inert gas.[5]

-

Spills: In case of a spill, evacuate the area. Do not use water to clean up. Collect the spilled material dry and dispose of it as hazardous waste.[5]

Conclusion

Magnesium bis(hexamethyldisilazide) is a powerful and versatile reagent with a well-defined set of physical and chemical properties. Its utility as a strong, sterically hindered non-nucleophilic base, coupled with its role as a catalyst and precursor in a variety of organic transformations, solidifies its importance in modern synthetic chemistry. A thorough understanding of its characteristics and strict adherence to proper handling procedures are paramount for its safe and effective use in the laboratory.

References

- Vulcanchem. Magnesium bis(hexamethyldisilazide) - 857367-60-3.

- Sigma-Aldrich. SAFETY DATA SHEET - Magnesium bis(hexamethyldisilazide).

- Benchchem. Magnesium bis(hexamethyldisilazide) | 857367-60-3.

- PubChem. Magnesium bis(hexamethyldisilazide) | C12H36MgN2Si4 | CID 15977765.

- AMERICAN ELEMENTS. Magnesium Bis(hexamethyldisilazide).

- Sigma-Aldrich. Magnesium bis(hexamethyldisilazide) 97 857367-60-3.

- Sigma-Aldrich. Magnesium bis(hexamethyldisilazide) 97 857367-60-3.

- ESPI Metals. Magnesium.

- Sigma-Aldrich. SAFETY DATA SHEET - Lithium bis(trimethylsilyl)amide.

Sources

- 1. Magnesium bis(hexamethyldisilazide) (857367-60-3) for sale [vulcanchem.com]

- 2. Magnesium bis(hexamethyldisilazide) | C12H36MgN2Si4 | CID 15977765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. Magnesium bis(hexamethyldisilazide) | 857367-60-3 | Benchchem [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Magnesium - ESPI Metals [espimetals.com]

A Technical Guide to the Solubility of Magnesium Bis(hexamethyldisilazide) for Research and Development

Executive Summary

Magnesium bis(hexamethyldisilazide), commonly abbreviated as Mg(HMDS)₂, is a formidable non-nucleophilic strong base and a versatile precursor in organometallic chemistry.[1] Its utility in fields ranging from catalysis and polymer synthesis to advanced battery electrolytes is intrinsically linked to its solubility in organic media.[2] The bulky trimethylsilyl groups not only impart significant steric hindrance, reducing nucleophilicity, but also fundamentally govern its solubility profile, rendering it soluble in many aprotic organic solvents.[1] This guide provides a comprehensive overview of the solubility characteristics of Mg(HMDS)₂, grounded in theoretical principles and practical observations. We will explore the chemical causality behind its solubility, present a consolidated view of its behavior in various solvent classes, and provide a detailed, field-proven protocol for its empirical determination.

Introduction to Magnesium Bis(hexamethyldisilazide)

Chemical Identity and Core Properties

Mg(HMDS)₂ is an organometallic compound with the chemical formula C₁₂H₃₆MgN₂Si₄.[3] It typically appears as a white to yellow powder or crystalline solid with a molecular weight of approximately 345.07 g/mol .[3][4]

-

Molecular Formula: C₁₂H₃₆MgN₂Si₄[1]

-

Molecular Weight: 345.07 g/mol [5]

-

Appearance: White to yellow powder or crystals[4]

Significance in the Modern Laboratory

The unique combination of a highly Lewis acidic magnesium center and sterically demanding, lipophilic ligands makes Mg(HMDS)₂ a valuable reagent.[1] Its applications are diverse:

-

Strong, Non-Nucleophilic Base: It is highly effective for deprotonating a wide range of substrates where nucleophilic side reactions are undesirable.[1]

-

Synthesis Precursor: It serves as a key starting material for a variety of magnesium complexes, including those with β-diketiminate ligands used as initiators in the ring-opening polymerization of rac-lactide to produce biodegradable polymers like polylactide (PLA).[1][2]

-

Electrolyte Component: In the field of electrochemistry, Mg(HMDS)₂-based electrolytes are explored for rechargeable magnesium batteries, demonstrating high coulombic efficiency and stability.[2]

Critical Safety and Handling Mandates

The reactivity of Mg(HMDS)₂ necessitates stringent handling protocols.

-

Air and Moisture Sensitivity: The compound reacts violently with water and is sensitive to air.[4][6] All manipulations must be performed under an inert atmosphere, such as argon or nitrogen, using either a glovebox or Schlenk line techniques.[6]

-

Corrosivity: It is classified as a corrosive material, capable of causing severe skin burns and eye damage.[3][5][6]

-

Personal Protective Equipment (PPE): The use of chemical-resistant gloves, safety goggles, a face shield, and a lab coat is mandatory.[5][7]

The Chemical Physics of Mg(HMDS)₂ Solubility

The solubility of Mg(HMDS)₂ is not a simple function of polarity but a complex interplay of its structure, aggregation state, and specific interactions with solvent molecules.

The Role of Molecular Structure

The two bulky bis(hexamethyldisilazide) ligands are the primary drivers of solubility in organic media. The six trimethylsilyl (-SiMe₃) groups create a lipophilic exterior, effectively shielding the polar Mg-N bonds and presenting a non-polar, hydrocarbon-like surface to the solvent. This structure enhances its compatibility with aprotic solvents.[1]

Coordinating vs. Non-Coordinating Solvents

A critical factor governing solubility is the Lewis basicity of the solvent.

-

Coordinating Solvents (Ethers): The magnesium center in Mg(HMDS)₂ is a potent Lewis acid.[1] It readily accepts electron density from donor solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). This coordination event forms stable solvent adducts, such as Mg[N(SiMe₃)₂]₂·2THF, which have been structurally characterized.[8] This strong, favorable interaction significantly enhances solubility in such solvents.

-

Non-Coordinating Solvents (Hydrocarbons, Aromatics): In solvents like hexane or toluene, which lack lone pairs for coordination, solubility is governed primarily by weaker van der Waals forces.[1] While the lipophilic ligands promote dissolution, the absence of strong coordination interactions results in generally lower, though often sufficient, solubility compared to ethers.

Aggregation in Solution: The Monomer-Dimer Equilibrium

In non-coordinating solvents, Mg(HMDS)₂ is known to exist as a dimer. This aggregation is a common feature of metal amides and can reduce solubility compared to the monomeric species. However, this equilibrium is temperature-dependent, with higher temperatures favoring the dissociation into the more soluble monomeric form. In contrast, strong coordination with solvents like THF typically breaks up these aggregates, favoring the formation of monomeric solvent adducts and leading to higher solubility.

Solubility Profile Across Organic Solvent Classes

While precise quantitative solubility data for Mg(HMDS)₂ is not widely published, a comprehensive qualitative profile can be assembled from synthesis literature and the behavior of analogous metal amides.

Data Summary

The following table synthesizes the expected solubility behavior of Mg(HMDS)₂. This data is intended as a practical guide for solvent selection. Researchers must empirically verify solubility for specific concentrations and temperatures.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Commentary |

| Ethers (Coordinating) | Tetrahydrofuran (THF), Diethyl Ether, 1,2-Dimethoxyethane (DME) | High / Soluble | Strong Lewis acid-base interaction between the Mg²⁺ center and the solvent's oxygen atoms leads to the formation of highly soluble adducts. THF is a common solvent for reactions involving Mg(HMDS)₂.[1][2] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble to Moderately Soluble | The lipophilic nature of the ligands facilitates dissolution via van der Waals forces. Solubility is generally sufficient for many synthetic applications. Dimeric species may be present in solution.[1] |

| Aliphatic Hydrocarbons | Hexane, Pentane, Heptane | Sparingly Soluble to Insoluble | As non-polar, non-coordinating solvents, alkanes have the weakest interactions with Mg(HMDS)₂. Solubility is often limited, especially at lower temperatures. These are often used as anti-solvents for crystallization.[1][9] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Likely Soluble (with caution) | While polarity suggests potential solubility, the reactivity of organometallic reagents with halogenated solvents must be considered. These solvents are generally avoided due to the risk of unwanted side reactions. |

| Protic Solvents | Water, Alcohols (Ethanol, Methanol) | Insoluble (Reacts Violently) | Mg(HMDS)₂ is a strong base and is immediately and violently decomposed by protic solvents through protonolysis of the Mg-N bond.[4][6] |

| Polar Aprotic Solvents | Acetonitrile, DMF, DMSO | Likely Soluble (with caution) | These solvents are Lewis bases and could coordinate to the Mg center. However, they also contain potentially reactive functional groups. Compatibility must be tested carefully. |

Protocol for Experimental Solubility Determination

To address the lack of quantitative data, this section provides a robust, self-validating protocol for determining the solubility of Mg(HMDS)₂ using a standard gravimetric method under an inert atmosphere.

Experimental Workflow Diagram

The following diagram outlines the logical flow for the accurate determination of solubility.

Caption: Workflow for gravimetric solubility determination of air-sensitive compounds.

Detailed Step-by-Step Methodology

Causality: This protocol is designed to achieve thermodynamic equilibrium in a closed, inert system and uses mass-based measurements to eliminate inaccuracies from volume changes with temperature.

Materials & Equipment:

-

Magnesium bis(hexamethyldisilazide)

-

Anhydrous organic solvent of interest

-

Inert atmosphere glovebox

-

Analytical balance (inside glovebox)

-

Stir plate and magnetic stir bars

-

Glass vials with screw caps

-

Gas-tight syringe with a filter needle (e.g., 0.2 µm PTFE)

-

High vacuum line (Schlenk line)

Procedure:

-

Preparation (Inside Glovebox):

-

Ensure the solvent is rigorously dried and degassed prior to introduction into the glovebox.

-

Tare a clean, dry 20 mL glass vial on the analytical balance. Record this as Vial_mass.

-

Add an excess of Mg(HMDS)₂ solid to the vial (e.g., ~1-2 g). The key is to have undissolved solid remaining at the end.

-

-

Equilibration:

-

Add a known volume (e.g., 10 mL) of the anhydrous solvent to the vial containing the solid.

-

Seal the vial tightly and place it on a stir plate.

-

Stir the slurry vigorously at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (minimum 24 hours) to ensure the solution reaches saturation equilibrium.

-

After stirring, turn off the stir plate and allow the vial to stand undisturbed for at least 2 hours, or until all solid material has settled, leaving a clear supernatant.

-

-

Sampling (Inside Glovebox):

-

Weigh a clean, dry gas-tight syringe fitted with a filter needle. Record this mass as Syringe_initial.

-

Carefully draw a precise volume (e.g., 2-5 mL) of the clear supernatant into the syringe, ensuring no solid particles are disturbed or drawn in. The filter needle prevents this.

-

Immediately reweigh the filled syringe. Record this mass as Syringe_final. The difference (Syringe_final - Syringe_initial) gives the Aliquot_mass.

-

-

Analysis:

-

Dispense the entire contents of the syringe into the pre-weighed vial from Step 1.

-

Seal the vial, remove it from the glovebox, and connect it to a high vacuum line.

-

Carefully remove all solvent under vacuum until a constant dry weight is achieved. This may require gentle heating depending on the solvent's boiling point.

-

Transfer the vial back into the glovebox and weigh it. Record this as Final_mass.

-

-

Calculation:

-

Mass of Solute (Mg(HMDS)₂): Solute_mass = Final_mass - Vial_mass

-

Mass of Solvent: Solvent_mass = Aliquot_mass - Solute_mass

-

Solubility (g / 100 g solvent): Solubility = (Solute_mass / Solvent_mass) * 100

-

Practical Implications for the Researcher

Understanding the solubility of Mg(HMDS)₂ is crucial for optimizing its use.

-

Reaction Solvent Choice: For reactions where Mg(HMDS)₂ is a reagent, THF is an excellent choice for ensuring it remains fully dissolved.[2] If the formation of a THF adduct is undesirable for the final product, an aromatic solvent like toluene may be preferred, though this may require higher temperatures or longer reaction times to compensate for lower solubility and potential aggregation.[1]

-

Crystallization and Purification: The low solubility in aliphatic hydrocarbons like hexane makes them ideal anti-solvents.[9] A product can be dissolved in a minimal amount of a good solvent (like toluene) and then precipitated by the slow addition of hexane to yield purified crystals.

-

Battery Electrolyte Formulation: For electrochemical applications, high solubility is paramount for achieving desirable ionic conductivity. The strong coordinating ability of solvents like DME and THF is leveraged to dissolve Mg(HMDS)₂ and other salts to create effective electrolytes.[2]

Conclusion

Magnesium bis(hexamethyldisilazide) is a cornerstone reagent whose effectiveness is deeply intertwined with its solubility. Its bulky, lipophilic ligands render it soluble in a range of common aprotic solvents, with a marked preference for coordinating ethers like THF due to the formation of stable Lewis acid-base adducts. While a comprehensive set of quantitative solubility data remains to be published, the principles outlined in this guide, along with the provided experimental protocol, empower researchers to make informed decisions on solvent selection and to generate the precise data required for their specific applications. A thorough understanding of these solubility characteristics is essential for unlocking the full synthetic potential of this versatile organometallic compound.

References

- Magnesium bis(hexamethyldisilazide) - 857367-60-3 - Vulcanchem. (n.d.).

- Magnesium bis(hexamethyldisilazide) | 857367-60-3 - Benchchem. (n.d.).

- Magnesium bis(hexamethyldisilazide) | C12H36MgN2Si4 | CID 15977765 - PubChem. (n.d.).

- Magnesium Bis(hexamethyldisilazide) | AMERICAN ELEMENTS ®. (n.d.).

- Magnesium bis(hexamethyldisilazide) 97 857367-60-3 - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024).

- Magnesium bis(hexamethyldisilazide), min 96%, 1 gram - CP Lab Safety. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2015).

- Magnesium bis(hexamethyldisilazide) 97 857367-60-3 - Sigma-Aldrich. (n.d.).

- Solvent Miscibility Table - Sigma-Aldrich. (n.d.).

- Sodium bis(trimethylsilyl)amide - Wikipedia. (n.d.).

- Organic Solvent Solubility Data Book. (2010).

- The Chemistry of Three-coordinate Bis(trimethylsilyl)amido Complexes of the First-Row Transition Metals And Designing - eScholarship. (n.d.).

- Enhanced solubility of magnesium halides and catalysts and polymerization processes using same - Google Patents. (n.d.).

- Synthesis and Spectroscopic Properties of Bis( trimethylsi1yl)amides of the Alkaline-Earth Metals Magnesium, Calcium - ElectronicsAndBooks. (n.d.).

- Trivalent Rare-Earth-Metal Bis(trimethylsilyl)amide Halide Complexes by Targeted Oxidations - ResearchGate. (n.d.).

- Magnesium bis(hexamethyldisilazide) 97 857367-60-3 - Sigma-Aldrich. (n.d.).

- SOLUBILITY DATA SERIES - GitHub Pages. (n.d.).

- Synthesis, Structure, and Reactivity of Magnesium Pentalenides - PMC - PubMed Central. (2023).

Sources

- 1. Magnesium bis(hexamethyldisilazide) | 857367-60-3 | Benchchem [benchchem.com]

- 2. Magnesium bis(hexamethyldisilazide) (857367-60-3) for sale [vulcanchem.com]

- 3. Magnesium bis(hexamethyldisilazide) | C12H36MgN2Si4 | CID 15977765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. 双(六甲基二硅叠氮)镁 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. マグネシウムビス(ヘキサメチルジシラジド) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. escholarship.org [escholarship.org]

- 9. Synthesis, Structure, and Reactivity of Magnesium Pentalenides - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Crystal Structure of Unsolvated Magnesium Bis(trimethylsilyl)amide, Mg[N(SiMe₃)₂]₂

Abstract

Magnesium bis(trimethylsilyl)amide, commonly known as Mg(HMDS)₂, is a pivotal reagent in synthetic chemistry and a precursor for advanced materials, notably in the development of next-generation magnesium batteries.[1][2] While often utilized as a solvated adduct, the unsolvated, or solvent-free, form possesses unique structural and reactive properties. This guide provides a comprehensive technical overview of the synthesis, characterization, and, most critically, the definitive crystal structure of unsolvated Mg(HMDS)₂. We delve into the experimental rationale for obtaining the solvent-free dimer, present its detailed crystallographic parameters, and contextualize its structural features with spectroscopic data and practical applications. This document is intended for researchers in inorganic chemistry, materials science, and drug development who require a deep, structurally-grounded understanding of this fundamental organometallic compound.

Introduction: The Significance of Unsolvated Mg(HMDS)₂

Metal bis(trimethylsilyl)amides are a class of compounds renowned for their utility as strong, sterically hindered, non-nucleophilic bases.[3] Among these, the magnesium derivative, Mg(HMDS)₂, is of particular interest. Its reactivity and physical state are profoundly influenced by the presence of coordinating solvents. When prepared in ethereal solvents like tetrahydrofuran (THF), it readily forms stable, monomeric adducts such as Mg[N(SiMe₃)₂]₂·2THF.[4]

However, the exclusion of coordinating solvents reveals the intrinsic structural nature of the compound. The unsolvated species exists not as a monomer, but as a dimer, [Mg{N(SiMe₃)₂}₂]₂. This dimeric structure, characterized by bridging amide ligands, fundamentally alters the steric and electronic environment around the magnesium centers, influencing its reactivity and solubility. Understanding this solvent-free structure is critical for applications where solvent coordination is undesirable or must be precisely controlled, such as in solid-state reactions, specific catalytic cycles, or the formulation of non-Grignard, aluminum-free magnesium electrolytes.[1]

This guide focuses exclusively on this unsolvated dimeric form, providing the foundational knowledge required for its synthesis, handling, and intelligent application in advanced chemical systems.

Synthesis of Unsolvated Mg(HMDS)₂: Experimental Strategy and Protocol

The primary challenge in synthesizing unsolvated Mg(HMDS)₂ is preventing the coordination of solvent molecules to the Lewis acidic magnesium centers. Therefore, the choice of reaction medium is the most critical experimental parameter.

Causality of Synthetic Choices

Two principal, field-proven methods are employed, both designed to circumvent solvent coordination:

-

Reaction in Non-Coordinating Solvents: The most direct approach involves the reaction of an alkylmagnesium compound, such as dibutylmagnesium (Bu₂Mg), with bis(trimethylsilyl)amine in a non-polar, non-coordinating solvent like benzene or toluene.[3] The solvent acts merely as a medium for the reactants, without the capacity to form stable adducts with the product. The volatile butane byproduct is easily removed, driving the reaction to completion.

-

Transmetalation with a Less Electropositive Metal: An alternative strategy involves the reaction of magnesium metal with the silylamide of a less electropositive metal, such as tin(II) bis(trimethylsilyl)amide, Sn[N(SiMe₃)₂]₂.[3] This reaction is also performed in a non-coordinating solvent. The driving force is the formation of the more electropositive magnesium amide and the precipitation of metallic tin. This method avoids the use of organomagnesium precursors.

The workflow for the preferred dibutylmagnesium route is illustrated below.

Caption: Workflow for the synthesis of unsolvated Mg(HMDS)₂.

Detailed Experimental Protocol (Dibutylmagnesium Method)

All procedures must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried, and solvents must be anhydrous.

-

Assembly: In a glovebox, equip a 250 mL Schlenk flask with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

Add 100 mL of anhydrous toluene to the flask.

-

Slowly add a solution of dibutylmagnesium (e.g., 50 mmol, 1.0 M in heptane) to the stirring toluene.

-

In a separate dropping funnel, prepare a solution of bis(trimethylsilyl)amine (100 mmol, 16.14 g) in 50 mL of anhydrous toluene.

-

-

Reaction:

-

Add the bis(trimethylsilyl)amine solution dropwise to the stirring dibutylmagnesium solution over 30 minutes at room temperature.

-

Observe for gentle evolution of butane gas.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours to ensure complete reaction.

-

-

Isolation:

-

Remove the solvent and volatile byproducts (butane) under vacuum to yield a crystalline solid.

-

The resulting solid can be further purified by sublimation.[3]

-

The Dimeric Crystal Structure of Unsolvated Mg(HMDS)₂

The definitive structure of unsolvated Mg(HMDS)₂ was determined by single-crystal X-ray diffraction analysis by Westerhausen and Schwarz in 1992. Their work revealed a dimeric structure, [Mg{μ-N(SiMe₃)₂}{N(SiMe₃)₂}]₂, in the solid state. This contrasts with the monomeric nature of its THF adduct and the dimeric or trimeric structures of alkali metal analogues.[3]

Molecular Geometry and Bonding

The core of the dimer consists of a planar four-membered ring composed of two magnesium atoms and two bridging nitrogen atoms from the silylamide ligands.

Caption: Dimeric structure of unsolvated Mg(HMDS)₂.

Each magnesium atom is three-coordinate, bonded to two bridging nitrogen atoms and one terminal nitrogen atom. This results in a distorted trigonal planar geometry around each magnesium center. The bulky trimethylsilyl groups on the terminal ligands are oriented to minimize steric hindrance. The bridging silylamide ligands create a robust dimeric framework.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for dimeric Mg(HMDS)₂ as determined by single-crystal X-ray diffraction.

| Parameter | Value | Reference |

| Chemical Formula | C₂₄H₇₂Mg₂N₄Si₈ | [5] |

| Formula Weight | 690.14 g/mol | [5] |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/n | [5] |

| a (Å) | 9.012(2) | [5] |

| b (Å) | 18.005(4) | [5] |

| c (Å) | 14.131(3) | [5] |

| β (°) | 91.53(2) | [5] |

| Volume (ų) | 2289.4 | [5] |

| Z | 2 | [5] |

| Selected Bond Angles | ||

| N-Mg-N (endocyclic) | 95.8° | [5] |

Data sourced from Westerhausen & Schwarz, 1992.

Protocol for Single-Crystal X-Ray Diffraction

Obtaining diffraction-quality crystals is the rate-determining step.[6]

-

Crystallization:

-

Prepare a saturated solution of purified, unsolvated Mg(HMDS)₂ in a minimal amount of a non-coordinating solvent (e.g., hexane or toluene) at a slightly elevated temperature (e.g., 40 °C).

-

Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling to 0 °C or -20 °C.

-

Alternatively, sublimation of the crude product under high vacuum can yield single crystals suitable for diffraction.

-

-

Crystal Mounting:

-

In a glovebox under an inert atmosphere, select a suitable single crystal and mount it on a cryoloop using paratone or a similar cryoprotectant oil.

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

-

-

Data Collection and Refinement:

-

Collect diffraction data using a modern single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Process the raw data (integration and scaling).

-

Solve the structure using direct methods or other established techniques (e.g., SHELXT).

-

Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, and angles (e.g., using SHELXL).[7]

-

Spectroscopic Characterization

Spectroscopic methods provide complementary data to confirm the identity and structural features of the bulk material.

-

Raman Spectroscopy: The Raman spectrum of solid, unsolvated Mg(HMDS)₂ powder provides characteristic vibrational fingerprints. Key peaks are observed at approximately 617 cm⁻¹ and 671 cm⁻¹, which correspond to symmetric Si-C stretching modes.[8] These peak positions can shift upon dissolution and solvation, providing a useful diagnostic for the unsolvated state.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy in a non-coordinating solvent (e.g., C₆D₆) can confirm the integrity of the ligands and the purity of the sample. In the ¹H NMR spectrum, a single, sharp resonance is expected for the magnetically equivalent methyl protons of the -Si(CH₃)₃ groups.

Conclusion and Outlook

The crystal structure of unsolvated Mg(HMDS)₂ is definitively dimeric, featuring a central, planar four-membered (MgN)₂ ring and three-coordinate magnesium centers. This structure is a direct consequence of the absence of coordinating solvent molecules. Understanding this fundamental structure is paramount for researchers leveraging its properties in moisture-sensitive and solvent-critical applications, from catalysis to its emerging role in high-performance magnesium battery electrolytes. Future research may focus on exploiting the reactivity of this unsolvated dimer to access novel magnesium complexes and materials that are inaccessible through solvated precursors.

References

-

Electrochemical Properties and Speciation in Mg(HMDS)₂-Based Electrolytes for Magnesium Batteries as a Function of Ethereal Solvent Type and Temperature. (n.d.). ResearchGate. Retrieved from [Link]

-

Straightforward One-Pot Syntheses of Silylamides of Magnesium and Calcium via an In Situ Grignard Metalation Method. (2018). Synlett, 29(20), 2717-2721. Retrieved from [Link]

-

Westerhausen, M., & Schwarz, W. (1992). Molekül‐ und Kristallstruktur des Dimeren Magnesium‐bis[bis(trimethylsilyl)amids]. Zeitschrift für anorganische und allgemeine Chemie, 609(1), 39-44. Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, C71(1), 3-8. Retrieved from [Link]

-

Ligand Binding Constants to Lithium Hexamethyldisilazide (LiHMDS) Determined by Diffusion-ordered NMR Spectroscopy (DOSY). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Chemistry of the Bis(trimethylsilyl)amido Bis tetrahydrofuranates of the Group 2 Metals Magnesium, Calcium, Strontium and Barium. X-Ray Crystal Structures of Mg(N(SiMe₃)₂)₂× 2 THF and Related Mn(N(SiMe₃)₂)₂×2 THF. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and structural characterisation of mixed alkali metal–magnesium mixed ligand alkyl-amido ate complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Metal bis(trimethylsilyl)amides. (n.d.). Wikipedia. Retrieved from [Link]

-

Song, J., Noked, M., & Lee, S. B. (2015). The unexpected discovery of the Mg(HMDS)₂/MgCl₂ complex as a magnesium electrolyte for rechargeable magnesium batteries. Journal of Materials Chemistry A, 3(20), 10847-10853. Retrieved from [Link]

-

The unexpected discovery of the Mg(HMDS)₂/MgCl₂ complex as a magnesium electrolyte for rechargeable magnesium batteries. (n.d.). ResearchGate. Retrieved from [Link]

-

Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 7, Unit 7.3. Retrieved from [Link]

-

The unexpected discovery of the Mg(HMDS)₂/MgCl₂ complex as a magnesium electrolyte for rechargeable magnesium batteries. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. The unexpected discovery of the Mg(HMDS)2/MgCl2 complex as a magnesium electrolyte for rechargeable magnesium batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Metal bis(trimethylsilyl)amides - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. Synthesis and crystal structure of the new heteroleptic magnesium bis(amide) [{Mg[μ-N(H)Ph][N(SiMe3)2]·THF [ ] }2], and density functional MO calculations on model systems [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to Hexamethyldisilazide Bases: A Comparative Analysis of Mg(HMDS)₂, LiHMDS, and KHMDS

Abstract

Metal hexamethyldisilazides (MHMDS) are a cornerstone class of non-nucleophilic, sterically hindered strong bases indispensable to modern organic synthesis. Their efficacy in deprotonation reactions, particularly for generating kinetic enolates, is well-established. However, the choice of the metal counterion—typically lithium (Li), potassium (K), or magnesium (Mg)—profoundly influences the base's aggregation state, solubility, basicity, and, consequently, its reactivity and selectivity in chemical transformations. This technical guide provides an in-depth comparison of Lithium bis(trimethylsilyl)amide (LiHMDS), Potassium bis(trimethylsilyl)amide (KHMDS), and Magnesium bis(trimethylsilyl)amide (Mg(HMDS)₂), offering field-proven insights for researchers, scientists, and drug development professionals to inform rational reagent selection and optimize reaction outcomes.

The Silylamide Anion: Foundation of a Powerful Base

The utility of these reagents stems from the bis(trimethylsilyl)amide anion, often abbreviated as HMDS⁻ or [N(SiMe₃)₂]⁻. The conjugate acid, bis(trimethylsilyl)amine, has a pKa of approximately 26.[1][2] This positions its corresponding metal salts as exceptionally strong bases, capable of deprotonating a wide array of carbon and heteroatom acids, yet significantly less basic than alkyllithiums or other amide bases like lithium diisopropylamide (LDA) (pKa of conjugate acid ≈ 36).[1][2]

The defining characteristic of the HMDS⁻ anion is its substantial steric bulk, conferred by the two trimethylsilyl groups. This bulk effectively shields the nitrogen atom, rendering it highly non-nucleophilic.[3] This feature is paramount in synthetic applications, as it minimizes unwanted side reactions, such as nucleophilic attack on electrophilic substrates, leading to cleaner reaction profiles and higher yields of the desired deprotonated species.[3][4]

The Alkali Metal Workhorses: LiHMDS and KHMDS

LiHMDS and KHMDS are the most frequently utilized silylamide bases in organic synthesis. While they share the same reactive anion, the difference in the alkali metal cation (Li⁺ vs. K⁺) creates crucial distinctions in their behavior.

Lithium Bis(trimethylsilyl)amide (LiHMDS)

LiHMDS is a versatile and widely used strong base, commercially available as a solid or in solutions of THF, hexanes, or toluene.[5] Its structure, and therefore its reactivity, is highly dependent on the solvent.[1]

-

Aggregation and Structure: Like many organolithium reagents, LiHMDS has a strong tendency to form aggregates.[1] In the solid state, it exists as a cyclic trimer. In non-coordinating solvents like hydrocarbons, oligomeric structures predominate. However, in coordinating ethereal solvents such as THF, it exists primarily as a mixture of monomers and dimers.[1][6][7] The degree of solvation is a critical determinant of its structure and reactivity.[6][8][9]

-

Reactivity and Applications: LiHMDS is a reagent of choice for generating lithium enolates from ketones and esters for subsequent alkylation or aldol reactions.[3][4][10] Its non-nucleophilic character is essential for clean C-C bond formation.[3] Beyond its role as a base, the [N(SiMe₃)₂]⁻ ligand can be transferred from lithium to other metal halides, forming a wide range of lipophilic metal bis(trimethylsilyl)amide complexes that are often more soluble and reactive in nonpolar organic solvents.[1][3][4] It has also found applications in initiating ring-opening polymerization of cyclic esters to form biodegradable polymers like polylactide (PLA), where it shows excellent stereo-control.[11]

Potassium Bis(trimethylsilyl)amide (KHMDS)

KHMDS is often considered a more reactive counterpart to LiHMDS. The larger, more electropositive, and less coordinating potassium cation results in a more "naked" and, therefore, more reactive amide anion.

-

Aggregation and Structure: In the solid state, unsolvated KHMDS exists as a dimer, with a four-membered [K-N-K-N] ring.[12] Its solution structure is also solvent-dependent, with weakly coordinating solvents favoring dimers, while strongly coordinating solvents can promote the formation of monomers at high dilution.[12][13] The K-N bond has a higher degree of ionic character compared to the Li-N bond, which contributes to its distinct reactivity profile.

-

Reactivity and Applications: KHMDS is particularly effective for challenging deprotonations where LiHMDS may be sluggish or ineffective. It excels in generating potassium enolates for kinetically controlled alkylation and cyclization reactions.[2] Its potent basicity is leveraged in various transformations, including arylations, isomerizations, and Wittig reactions.[14] In recent years, KHMDS has gained prominence as a catalyst in transition metal-free reactions, such as C-H silylation of terminal alkynes and cross-dehydrocoupling of boranes with amines.[2][14] This catalytic activity, often superior to its lithium and sodium congeners, highlights its unique utility.[14]

The Divalent Alternative: Mg(HMDS)₂

Magnesium bis(trimethylsilyl)amide, Mg(HMDS)₂, offers a distinct set of properties owing to its divalent Mg²⁺ center. While less common in routine small-molecule synthesis compared to its alkali metal counterparts, it has carved out a niche in catalysis and materials science.

-

Synthesis and Structure: Unlike the alkali metals, magnesium metal does not directly react with bis(trimethylsilyl)amine.[15] Mg(HMDS)₂ is typically prepared by reacting the amine with an organomagnesium reagent like dibutylmagnesium or via an in situ Grignard metalation method.[15][16] The presence of the divalent cation and the Lewis acidity of Mg²⁺ lead to different coordination geometries and reactivity compared to LiHMDS and KHMDS. It often forms complexes and can exist in Schlenk equilibrium with other magnesium salts, a property exploited in the development of electrolytes for magnesium batteries.[17][18][19]

-

Reactivity and Applications: The primary applications of Mg(HMDS)₂ lie in catalysis and as a precursor for other magnesium complexes. It has been shown to be inert in certain reactions where heavier alkaline earth analogues (Ca, Sr, Ba) are active, such as alkene hydrogenation.[20] However, its reactivity can be modulated by forming magnesiate complexes, for example with rubidium or cesium amides, which then become effective catalysts.[20] Its most significant recent application is in the formulation of non-nucleophilic electrolytes for rechargeable magnesium batteries, where it is often combined with AlCl₃ or MgCl₂.[18][19]

Comparative Analysis: Choosing the Right Reagent

The choice between LiHMDS, KHMDS, and Mg(HMDS)₂ is a critical experimental parameter dictated by the specific requirements of the chemical transformation. The following table and diagram summarize the key differences to guide reagent selection.

Physical and Chemical Properties

| Property | LiHMDS | KHMDS | Mg(HMDS)₂ |

| Formula | LiN(Si(CH₃)₃)₂ | KN(Si(CH₃)₃)₂ | Mg[N(Si(CH₃)₃)₂]₂ |

| Molar Mass | 167.33 g/mol [1][5] | 199.49 g/mol [2] | 345.1 g/mol |

| Appearance | White to colorless solid[1][5] | White to off-white solid[2][21] | Commercially available |

| pKa (conjugate acid) | ~26[1] | ~26[2][12] | ~26 |

| Common Solvents | THF, Toluene, Hexanes[1][5] | THF, Toluene[2][21] | THF, Toluene |

| Key Structural Feature | Monomer/Dimer in THF, Trimer (solid)[1] | Monomer/Dimer in THF, Dimer (solid)[12][13] | Divalent, Lewis Acidic Center |

Visualization of Structural Differences

The aggregation state in solution is a primary determinant of reactivity. The following diagram illustrates the common solution structures of LiHMDS and KHMDS in a coordinating solvent like THF.

Caption: Workflow for a KHMDS-mediated enolate alkylation.

Step-by-Step Methodology

-

System Preparation: All glassware must be rigorously flame-dried or oven-dried and assembled hot under a positive pressure of an inert gas (Argon or Nitrogen). Causality: This removes adsorbed water, which would otherwise quench the base and substrate, inhibiting the reaction. [22][23]2. Reagent Preparation: The ketone substrate is dissolved in anhydrous THF in the reaction flask. Causality: Anhydrous solvent is critical to prevent premature quenching of the strong base. [23]3. Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. Causality: Low temperature is essential for kinetic control. It slows down the rate of enolate equilibration and potential side reactions, favoring the formation of the less substituted (kinetic) enolate.

-

Base Addition: KHMDS solution (e.g., 1.0 M in THF) is added dropwise via syringe to the stirred ketone solution. [21]Causality: Slow addition maintains the low temperature and prevents localized concentration buildup, which could lead to side reactions. KHMDS is chosen for its high reactivity, ensuring rapid and complete deprotonation even at -78 °C. [2]5. Enolate Formation: The mixture is stirred at -78 °C for 30-60 minutes. Causality: This allows for the complete and irreversible formation of the potassium enolate before the electrophile is introduced.

-

Electrophile Addition: Methyl iodide (MeI) is added dropwise. Causality: The enolate is a potent nucleophile that will react with the electrophilic MeI. Slow addition is again used to control the exotherm.

-

Reaction: The reaction is stirred at low temperature and allowed to warm slowly to room temperature over several hours. Causality: This ensures the alkylation reaction goes to completion.

-

Quenching: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: This protonates any remaining enolate and destroys any excess KHMDS in a controlled manner.

-

Workup and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated. The crude product is then purified, typically by flash column chromatography.

Safety and Handling of Pyrophoric Reagents

Mg(HMDS)₂, LiHMDS, and KHMDS are pyrophoric or highly flammable and react violently with water. [5][21][22]Safe handling is non-negotiable and requires specialized training and equipment.

-

Inert Atmosphere: All transfers and reactions must be conducted under an inert atmosphere (glovebox or Schlenk line). [22][24]* Personal Protective Equipment (PPE): At a minimum, safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves are required. A face shield is recommended. [23][24][25]* Syringe Techniques: Use only clean, dry syringes and needles for transfers. The double-tipped needle technique is preferred for transferring larger volumes. [22][26]* Spill Management: A Class D fire extinguisher (for combustible metals) and powdered lime or sand should be immediately accessible to smother spills. Do not use water or a CO₂ extinguisher. [22][25]* Quenching and Disposal: Unused reagents and rinse solutions must be quenched carefully. This is typically done by slow addition of the reagent to a cooled, non-reactive solvent like isopropanol, followed by slow addition of methanol, and finally water. All waste must be disposed of as hazardous waste according to institutional guidelines. [24]

Conclusion

While LiHMDS, KHMDS, and Mg(HMDS)₂ are all derived from the same sterically demanding silylamide anion, their synthetic utility is not interchangeable. The identity of the metal counterion governs the reagent's aggregation, the ionicity of the metal-nitrogen bond, and the presence of Lewis acidity, thereby dictating its reactivity and selectivity. LiHMDS remains the reliable workhorse for standard applications. KHMDS provides enhanced reactivity for more demanding transformations requiring strict kinetic control. Mg(HMDS)₂ offers unique opportunities in catalysis and materials science. A thorough understanding of these nuances empowers the modern chemist to move beyond simply choosing a "strong base" and instead select the optimal reagent to achieve the desired chemical outcome with precision and control.

References

- Wikipedia. Lithium bis(trimethylsilyl)amide.

- Grokipedia. Potassium bis(trimethylsilyl)amide.

- LookChem. Potassium Bis(trimethylsilyl)amide: Your Key Reagent for Advanced Chemical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. The Power of LiHMDS: A Cornerstone for Modern Organic Synthesis.

- ChemicalBook.

- Wikipedia. Potassium bis(trimethylsilyl)amide.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of LiHMDS in Modern Organic Synthesis.

- Sigma-Aldrich. Handling Pyrophoric Reagents.

- University of California, Irvine. C3.

- Lucht, B. L., & Collum, D. B. (1996). Polydentate Amine and Ether Solvates of Lithium Hexamethyldisilazide (LiHMDS): Relationship of Ligand Structure, Relative Solvation Energy, and Aggregation State. Journal of the American Chemical Society.

- Lucht, B. L., & Collum, D. B. (1996). Polydentate Amine and Ether Solvates of Lithium Hexamethyldisilazide (LiHMDS): Relationship of Ligand Structure, Relative Solvation Energy, and Aggregation State. Journal of the American Chemical Society.

- Spivey, J. A., & Collum, D. B. (2024). Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures. PMC.

- Clegg, W., et al. (2017). Exploring the solid state and solution structural chemistry of the utility amide potassium hexamethyldisilazide (KHMDS). RSC Publishing.

- Spivey, J. A., & Collum, D. B. (2024). Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures. Journal of the American Chemical Society.

- Organic Chemistry Portal. Potassium Bis(trimethylsilyl)amide (KHMDS).

- Organic Chemistry Portal. Lithium Bis(trimethylsilyl)amide (LiHMDS).

- ResearchGate. Scheme 1. Synthetic applications of LiHMDS in various organic syntheses.

- Pacific Northwest National Labor

- Lucht, B. L., & Collum, D. B. (1994). Structure of Lithium Hexamethyldisilazide (LiHMDS): Spectroscopic Study of Ethereal Solvation in the Slow-Exchange Limit. Journal of the American Chemical Society.

- Lucht, B. L., & Collum, D. B. (1994). Structure of Lithium Hexamethyldisilazide (LiHMDS): Spectroscopic Study of Ethereal Solvation in the Slow-Exchange Limit. Semantic Scholar.

- Spivey, J. A., & Collum, D. B. (2025). Potassium Isopropyl(trimethylsilyl)amide and Potassium tert-Butyl(trimethylsilyl)amide: Solvent-Dependent Solution Structures and Reactivities. Organometallics.

- ChemicalBook. What are the applications of Potassium bis(trimethylsilyl)amide solution (KHMDS)?.

- Princeton University.

- Wikipedia. Metal bis(trimethylsilyl)amides.

- Steiner, A. (2018).

- University of California, Santa Barbara. Pyrophoric Reagents Handling in Research Labs.

-

Wang, L., et al. (2023). Exploring the Catalytic Efficiency of Lithium Bis(trimethylsilyl)amide (LiHMDS) in Lactide Polymerization. MDPI. [Link]

- Schafzahl, L., et al. (2020). Structures of the MeMgCl, Mg(HMDS)2–2AlCl3 and Mg[B(hfip)4]2·3DME....

- McLellan, R., et al. (2017). Application of Bis(amido)

- Merrill, M. D., & Schaefer, J. L. (2019). Electrochemical Properties and Speciation in Mg(HMDS)2-Based Electrolytes for Magnesium Batteries as a Function of Ethereal Solvent Type and Temperature.

- Hitchcock, P. B., et al. (2002). Synthesis and characterization of a series of sterically-hindered amidines and their lithium and magnesium complexes. Semantic Scholar.

- Son, S., et al. (2025). The unexpected discovery of the Mg(HMDS)2/MgCl2 complex as a magnesium electrolyte for rechargeable magnesium batteries.

- García-Álvarez, P., et al. (2016). Structural Studies of Cesium, Lithium/Cesium, and Sodium/Cesium Bis(trimethylsilyl)amide (HMDS) Complexes. Inorganic Chemistry.